N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide
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Overview
Description
“N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a thiophene ring, all of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin, pyrazole, and thiophene rings. These rings would likely contribute to the compound’s chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present in the molecule. For instance, the carbonyl group in the carboxamide moiety could potentially undergo reactions such as nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic rings and the carboxamide group could affect its solubility, stability, and reactivity .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Thiophene Derivatives : Thiophene derivatives, like the one , are synthesized through various chemical reactions. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with diazo compounds and ethyl cyanoacetate or ethyl acetoacetate, leading to various heterocyclic derivatives including pyrazole and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
- Crystal Structure Analysis : The crystal structure of similar compounds, like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been characterized, revealing insights into their molecular conformation and stability (Kumara et al., 2018).
Biological Activity and Molecular Interactions
- Inhibition of Cell Adhesion Molecules : Compounds like 3-alkoxybenzo[b]thiophene-2-carboxamides have been found to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 (Boschelli et al., 1995).
- Antibacterial and Antitumor Activities : Various thiophene derivatives, including those similar to the queried compound, have shown significant antibacterial and antitumor activities. This includes synthesis and evaluation of derivatives like N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides (Babu et al., 2013).
Chemical and Physical Properties
- Thermal and Spectral Characterization : Detailed thermal and spectral characterization of similar compounds provides insights into their stability and potential applications. The thermal decomposition and electronic structures of these compounds are often studied using various analytical methods (Gabriele et al., 2006).
Computational Studies and Molecular Modeling
- Molecular Interaction Studies : The antagonist activity of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been studied through molecular interaction with cannabinoid receptors, highlighting their potential for medicinal chemistry applications (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(12-5-6-24-11-12)19-13-7-18-20(8-13)9-14-10-22-15-3-1-2-4-16(15)23-14/h1-8,11,14H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGZNXSGUSTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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